molecular formula C6H13FN2 B12096786 (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine

(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine

Cat. No.: B12096786
M. Wt: 132.18 g/mol
InChI Key: FIWBAIBSPICWNU-WDSKDSINSA-N
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Description

(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine: is a fluorinated organic compound that belongs to the class of piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a precursor for the synthesis of fluorinated pharmaceuticals.

Biology:

  • Studied for its potential as a ligand in receptor binding studies.
  • Used in the development of fluorinated probes for imaging studies.

Medicine:

  • Investigated for its potential therapeutic applications due to its unique pharmacokinetic properties imparted by the fluorine atom.

Industry:

  • Utilized in the development of advanced materials with specific properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, thereby modulating the biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness:

  • The stereochemistry of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine provides it with unique spatial configuration, which can influence its reactivity and interaction with biological targets.
  • The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it distinct from other non-fluorinated piperidine derivatives.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S,4S)-3-fluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1

InChI Key

FIWBAIBSPICWNU-WDSKDSINSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)F)N

Canonical SMILES

CN1CCC(C(C1)F)N

Origin of Product

United States

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